4-butyl-N-cyclopropyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
4-butyl-N-cyclopropyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a compound belonging to the 1,2,4-benzothiadiazine-1,1-dioxide family. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more . The unique structure of this compound, with its specific functional groups, contributes to its wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-cyclopropyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with potentially different biological activities.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the benzothiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new alkyl or aryl groups, leading to a variety of derivatives with different properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butyl-N-cyclopropyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may act as a modulator of ion channels, enzymes, or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the 1,2,4-benzothiadiazine-1,1-dioxide family, such as:
- 4-chloro-N-cyclopropyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- 4-ethyl-N-cyclopropyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide .
Uniqueness
What sets 4-butyl-N-cyclopropyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide apart is its specific combination of functional groups, which can lead to unique biological activities and properties. This makes it a valuable compound for further research and development in various scientific and industrial fields .
Properties
Molecular Formula |
C16H21N3O3S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-butyl-N-cyclopropyl-3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C16H21N3O3S/c1-3-4-9-19-11(2)18-23(21,22)15-10-12(5-8-14(15)19)16(20)17-13-6-7-13/h5,8,10,13H,3-4,6-7,9H2,1-2H3,(H,17,20) |
InChI Key |
DLXWMHXXUUXDBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3CC3)C |
Origin of Product |
United States |
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